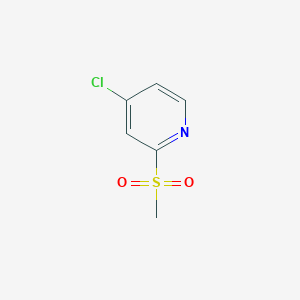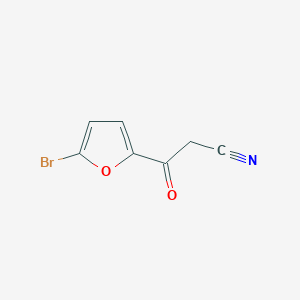
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile
Vue d'ensemble
Description
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile, also known as 5-bromofuran-2-yl-3-oxopropanenitrile or 5-Bromofuran-2-yl-3-oxopropanenitrile, is an organic compound with the formula C7H5BrNO2. It is an important compound in the field of organic synthesis, due to its versatility and usefulness in a wide range of reactions. It is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Organic Synthesis Applications
- Formation of Cyclopropanes and Heterocycles : The reaction of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions leads to the formation of cyclopropane lactones and fused heterocyclic compounds. This showcases the compound's utility in creating complex organic structures (Farin˜a et al., 1987).
- Oxidative Cyclizations : 3-Oxopropanenitriles like 3-(2-furyl)-3-oxopropanenitrile are used in oxidative cyclizations with conjugated alkenes to synthesize dihydrofuran-3-carbonitriles, indicating the compound's role in forming heterocyclic compounds (Yılmaz et al., 2005).
Antimicrobial Research
- Synthesis and Antimicrobial Evaluation : Compounds synthesized from 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile showed significant antimicrobial activity against various fungal and bacterial species, indicating its potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).
Miscellaneous Applications
- Herbicide Resistance in Plants : Studies have shown that specific nitrilases can convert herbicides like bromoxynil (related to 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile) into non-toxic metabolites, suggesting applications in developing herbicide-resistant crops (Stalker et al., 1988).
Propriétés
IUPAC Name |
3-(5-bromofuran-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAUXNHDKNKARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536691 | |
| Record name | 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |
CAS RN |
93277-17-9 | |
| Record name | 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

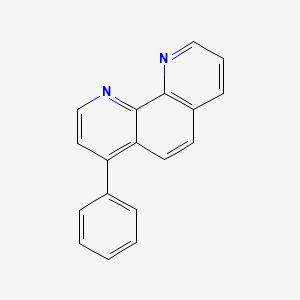
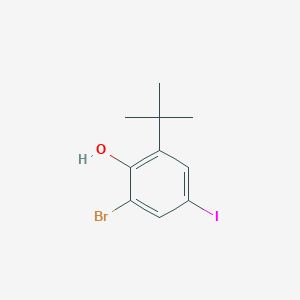
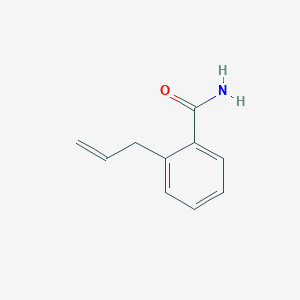
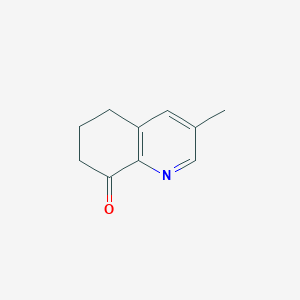
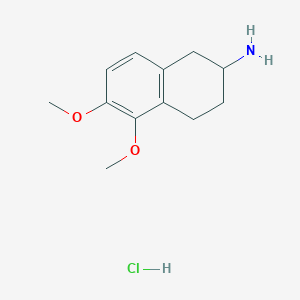
![4-Hydroxythieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625772.png)
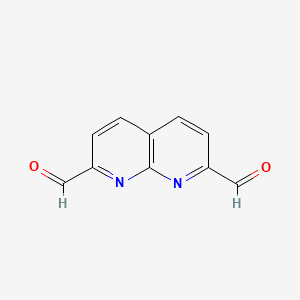
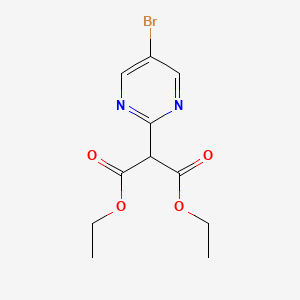
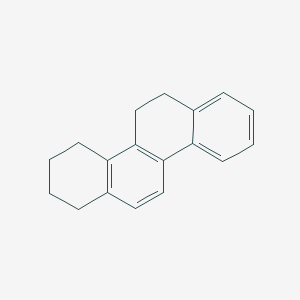
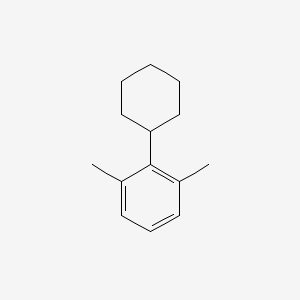
![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)
![7-Ethyl-2-methyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625780.png)
